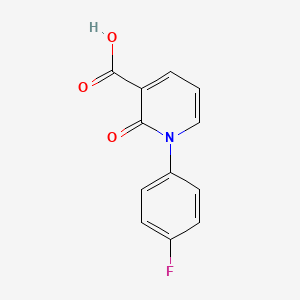

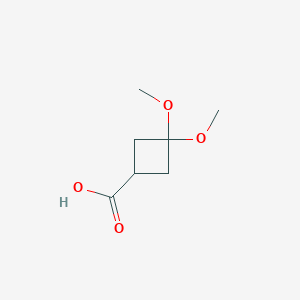

3,3-Dimethoxycyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethoxycyclobutanecarboxylic acid (DMCBA) is an organic compound that is widely used as an intermediate in organic synthesis. It is also known as 3,3-dimethylcyclobutanecarboxylic acid, dimethylcyclobutane-1,2-dicarboxylic acid, or dimethylcyclobutane-1,2-dicarboxylic anhydride. DMCBA is an important reagent in organic synthesis, and it has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products.

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 3,3-dimethoxycyclobutanecarboxylic acid have been extensively studied. Shabir et al. (2020) synthesized a derivative and analyzed its structure through single crystal X-ray analysis, revealing a slightly distorted square-planar arrangement of the central four-membered ring. The study also delved into natural bond orbital population analysis and highlighted the significance of various hydrogen bonds and van der Waals interactions in the crystal packing of the compound (Shabir et al., 2020).

Synthetic Applications

The compound and its derivatives have found multiple applications in organic synthesis. Butler et al. (2000) described the synthesis and ring-opening of a fused bicyclopentanone acetal derivative, demonstrating its significance in synthetic organic chemistry (Butler et al., 2000). Additionally, the compound has been used in the conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines, as described by Oudir et al. (2006) in the context of preparing potential antifungal products (Oudir et al., 2006).

Photodimerization and Photoinduced Oligomerization

The compound's derivatives have also been explored in photodimerization processes. Lei et al. (2017) provided insights into the intermolecular [2+2] photodimerization of chalcones and cinnamic acid derivatives, offering an efficient solution to construct cyclobutanes, which are crucial building blocks for a variety of biologically active molecules (Lei et al., 2017). Additionally, Guzman et al. (2006) studied the photoinduced oligomerization of aqueous pyruvic acid, shedding light on the radical-based mechanisms leading to multifunctional ether products (Guzman et al., 2006).

Safety and Hazards

The safety information for “3,3-Dimethoxycyclobutanecarboxylic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Propiedades

IUPAC Name |

3,3-dimethoxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(11-2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBIHPWDLJCHSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620322 |

Source

|

| Record name | 3,3-Dimethoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332187-56-1 |

Source

|

| Record name | 3,3-Dimethoxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)